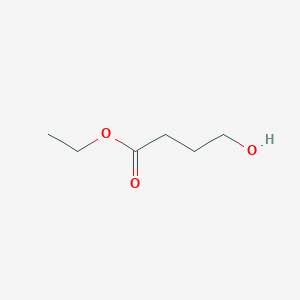

Ethyl 4-hydroxybutanoate

描述

Overview of Research Significance in Organic Synthesis

The importance of Ethyl 4-hydroxybutanoate (B1227057) in organic synthesis stems from its role as a precursor to various valuable chemicals. It is frequently employed in the synthesis of natural products, pharmaceuticals, and other complex organic compounds. Its bifunctional nature allows for a variety of chemical transformations, making it a key starting material or intermediate in multi-step synthetic pathways. For instance, it serves as a reagent in the preparation of phenylpropionate esters.

A significant area of research focuses on the derivatives of Ethyl 4-hydroxybutanoate, particularly chiral molecules that are crucial for the development of pharmaceuticals. One such derivative, Ethyl (R)-4-chloro-3-hydroxybutanoate, is a vital chiral building block for synthesizing biologically and pharmacologically important materials. tandfonline.com These include (R)-carnitine, (R)-4-amino-3-hydroxybutyric acid, and (R)-4-hydroxy-2-pyrrolidone. tandfonline.com The synthesis of these enantiomerically pure compounds is of great interest due to their specific biological activities.

Historical Context of Academic Investigations

Academic investigations into this compound and its derivatives have evolved significantly over time, driven by the demand for enantiomerically pure building blocks in the pharmaceutical industry. Early research often focused on classical resolution methods to separate enantiomers. More recent research has shifted towards biocatalysis and asymmetric synthesis to achieve high enantioselectivity.

A notable area of historical and ongoing research is the stereoselective reduction of related keto esters to produce chiral hydroxybutanoates. For example, studies have explored the use of various microorganisms and enzymes to catalyze the reduction of ethyl 4-chloroacetoacetate to Ethyl (R)-4-chloro-3-hydroxybutanoate. tandfonline.com In 1999, research demonstrated the use of Escherichia coli transformant cells for this purpose. sigmaaldrich.com Further studies in the early 2000s continued to refine these biocatalytic methods, using recombinant E. coli cells expressing specific enzymes to improve yield and enantiomeric excess. tandfonline.com These investigations highlight a persistent trend in chemical research: the development of more efficient and environmentally benign synthetic methods.

Enantiomeric Forms and Stereochemical Importance in Research

The stereochemistry of this compound and its derivatives is of paramount importance in research, particularly in the synthesis of pharmaceuticals. The biological activity of many drugs is dependent on their specific three-dimensional structure, making the synthesis of single enantiomers a critical goal.

Optically active Ethyl 3-hydroxybutanoate is a well-studied example, serving as a versatile chiral building block for the synthesis of various natural products. orgsyn.org Both the (R)- and (S)-enantiomers of hydroxy esters are valuable, and research has focused on developing enantiodivergent synthetic routes to access both forms. rsc.org

The asymmetric reduction of β-keto esters is a common strategy to produce enantiomerically pure β-hydroxy esters. rsc.org This has been achieved through various methods, including:

Yeast Reduction: Baker's yeast has been traditionally used for the reduction of ethyl acetoacetate (B1235776) to (S)-(+)-ethyl 3-hydroxybutanoate. orgsyn.org

Catalytic Hydrogenation: The use of Raney nickel catalysts modified with tartaric acid or chiral homogeneous ruthenium catalysts has been employed for the enantioselective hydrogenation of keto esters. orgsyn.org

Biocatalysis with Recombinant Enzymes: Modern approaches utilize specific enzymes, such as alcohol dehydrogenases, expressed in host organisms like E. coli, to achieve high yields and enantiomeric excess of the desired chiral alcohol. acs.orgresearchgate.net For instance, the use of a stereoselective carbonyl reductase from Burkholderia gladioli has been shown to be effective in producing Ethyl (R)-4-chloro-3-hydroxybutyrate with high enantiopurity. researchgate.net

The development of these stereoselective methods is crucial as it allows for the efficient production of chiral intermediates that are essential for the synthesis of a wide range of pharmaceuticals, including statins. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂O₃ | nih.govalfa-chemistry.com |

| Molecular Weight | 132.16 g/mol | alfa-chemistry.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CCOC(=O)CCCO | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| (R)-4-amino-3-hydroxybutyric acid |

| (R)-carnitine |

| (R)-4-hydroxy-2-pyrrolidone |

| (S)-(+)-ethyl 3-hydroxybutanoate |

| Baclofen |

| Dopamine |

| Ethanol (B145695) |

| Ethyl 3-hydroxybutanoate |

| Ethyl 4-chloro-3-oxobutanoate |

| Ethyl 4-chloroacetoacetate |

| Ethyl (R)-4-chloro-3-hydroxybutanoate |

| Ethyl acetoacetate |

| This compound |

| Glutamate |

| Phenibut |

| Phenylpropionate esters |

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326810 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-10-0 | |

| Record name | ethyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Hydroxybutanoate and Its Chiral Derivatives

Chemical Synthetic Routes

Conventional chemical synthesis provides reliable methods for the production of Ethyl 4-hydroxybutanoate (B1227057). These routes often involve direct esterification or reactions starting from precursors like γ-butyrolactone (GBL).

Ethyl 4-hydroxybutanoate can be synthesized through the acid-catalyzed reaction of γ-butyrolactone (GBL) with ethanol (B145695). tus.ienih.gov In acidic conditions, GBL, a cyclic ester, undergoes ring-opening and subsequent esterification with an alcohol. tus.ienih.gov The reaction between GBL and ethanol in an acidic medium leads to the formation of the corresponding ethyl ester of γ-hydroxybutyric acid (GHB), which is this compound. nih.gov

Studies have shown that this reaction is an equilibrium process. In an unbuffered aqueous solution, GBL hydrolyzes to reach an equilibrium with 4-hydroxybutanoic acid (4-HB). researchgate.net When this equilibrium is established in a strongly acidic solution (e.g., pH 2.0) in the presence of ethanol, the esterification proceeds readily. tus.ieresearchgate.net The resulting equilibrium mixture contains both GBL and its ring-opened ester form. For instance, at pH 2.0, the hydrolysis of GBL in the presence of ethanol reaches a stable mixture in approximately nine days. researchgate.net The formation of the ester is dependent on factors such as the pH of the solution and the concentration of the alcohol. nih.gov

Beyond direct acid-catalyzed esterification, other chemical methods have been developed. One strategy involves the use of different catalysts. For example, a method for synthesizing ethyl 4-acetoxybutyrate, a derivative, uses γ-butyrolactone and ethyl acetate (B1210297) with a powdered sodium alkoxide (like sodium methoxide (B1231860) or sodium ethoxide) as a catalyst at temperatures between 5-35°C. google.com While this produces an acetylated derivative, it represents an alternative catalytic approach starting from GBL.

Another established route is the hydrogenation of precursors. For instance, γ-butyrolactone itself can be produced via the vapor phase hydrogenation of maleic anhydride (B1165640) or its esters over copper-based catalysts. science.gov Following the synthesis of GBL, it can then be converted to this compound as described previously.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, enabling the production of highly pure chiral molecules under mild reaction conditions. nih.gov Enzymes such as carbonyl reductases and alcohol dehydrogenases are central to these green chemistry approaches.

The biocatalytic synthesis of chiral hydroxy esters is of significant interest due to its high stereoselectivity. nih.gov This is particularly true for producing key pharmaceutical intermediates, such as the chiral derivatives of this compound. nih.govnih.gov The process often involves the asymmetric bioreduction of a prochiral ketoester, like ethyl 4-chloro-3-oxobutanoate (COBE), which is a common precursor. nih.gov High-throughput screening methods are often employed to discover and identify novel enzymes with the desired activity and selectivity from a vast range of microorganisms. nih.govnih.gov

Carbonyl reductases are widely used for the asymmetric reduction of ketoesters to their corresponding chiral hydroxy esters. These enzymes often require a cofactor, such as NADH or NADPH, for their catalytic activity. nih.govnih.gov To make the process economically viable, cofactor regeneration systems are typically co-expressed within the microbial host. nih.govtudelft.nl

Several carbonyl reductases have been identified and engineered for the synthesis of chiral derivatives of this compound. For example, a carbonyl reductase (ChKRED20) from Chryseobacterium sp. was found to catalyze the production of ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE] with excellent stereoselectivity (>99.5% ee). nih.gov Similarly, an NADH-dependent reductase (ClCR) was discovered through genome mining and, when overexpressed in E. coli, showed high activity for the reduction of COBE into (S)-CHBE. nih.gov The use of whole-cell catalysts in biphasic systems (e.g., water/n-butyl acetate) can further enhance product yields by mitigating substrate or product inhibition. nih.govnih.gov

Table 1: Examples of Carbonyl Reductases in Asymmetric Bioreduction

| Enzyme/Strain | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

| Carbonyl Reductase ChKRED20 (mutant) from Chryseobacterium sp. | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99.5% | 95% isolated yield | nih.gov |

| NADH-dependent Reductase (ClCR) in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99% | 98.6% conversion | nih.gov |

| Candida magnoliae cells | Ethyl 4-chloroacetoacetate (COBE) | (S)-CHBE | 99% | 90 g/L | nih.gov |

| Carbonyl Reductase from Pichia stipitis (coexpressed with GDH) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99% | 90.7% molar yield | nih.gov |

| Aldehyde Reductase from Sporobolomyces salmonicolor in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-CHBE | 91% | 91.1% conversion | nih.gov |

Alcohol dehydrogenases (ADHs) are another crucial class of enzymes for the production of chiral alcohols and their derivatives. nih.gov They catalyze the enantioselective reduction of carbonyl groups and are valuable biocatalysts for synthesizing enantiopure compounds. nih.govtu-dresden.de Like carbonyl reductases, they are often dependent on cofactors like NADH or NAD+, and their application in industrial processes is frequently coupled with a cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govnih.gov

New ADHs with desirable properties, such as high substrate tolerance, stability, and specific stereoselectivity (producing either (R) or (S) enantiomers), are continuously being discovered and characterized. nih.govacs.org For instance, novel (R)-specific ADHs have been identified in Lactobacillus strains, while many other ADHs produce (S)-alcohols. nih.gov An ADH from Stenotrophomonas maltophilia (SmADH31) demonstrated a remarkable tolerance to high concentrations of both the substrate (ethyl 4-chloroacetoacetate) and the product ((S)-CHBE), enabling complete conversion at high substrate loading. acs.org

Table 2: Examples of Alcohol Dehydrogenases in Chiral Alcohol Production

| Enzyme/Strain | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

| Secondary ADH from Pichia finlandica (coexpressed with FDH) | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutanoate | Not specified | Not specified | nih.gov |

| Secondary ADH from Candida parapsilosis in E. coli | Ethyl 4-chloroacetoacetate (COBE) | (R)-CHBE | >99% | 95.2% conversion | researchgate.net |

| Alcohol Dehydrogenase SmADH31 from Stenotrophomonas maltophilia | Ethyl 4-chloroacetoacetate | (S)-CHBE | >99.9% | Complete conversion at 660 g/L | acs.org |

| (R)-specific ADHs from Lactobacillus strains | Various ketones and ketoesters | (R)-alcohols | High | Not specified | nih.gov |

Enzyme Screening and Characterization for Enantioselective Synthesis

Hydrolases (e.g., Lipases, Esterases) in Resolution

Kinetic resolution is a widely employed technique for separating racemic mixtures, and hydrolases, particularly lipases and esterases, are exemplary biocatalysts for this purpose. This method relies on the enzyme's ability to selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This differential reaction rate allows for the separation of the two enantiomers.

Lipases, such as those from Candida antarctica (CALB), Pseudomonas fluorescens, and Pseudomonas cepacia, are frequently used for the resolution of various esters. In a process for producing enantiomerically pure ethyl 3-hydroxybutyrate (B1226725), a close structural analog of this compound, lipase (B570770) from Candida antarctica B (CALB) was used effectively. The process involved two main steps: enantioselective alcoholysis of racemic ethyl 3-hydroxybutyrate followed by hydrolysis of the resulting ester, demonstrating the practical application of lipases in large-scale resolutions.

Esterases also play a crucial role. A novel marine microbial esterase, PHE21, has been identified for the kinetic resolution of racemic ethyl 3-hydroxybutyrate through direct asymmetric hydrolysis. This method yields optically pure (S)-ethyl 3-hydroxybutyrate with a high enantiomeric excess. The success of these resolutions often depends on screening a variety of enzymes and optimizing reaction conditions to achieve the desired selectivity and conversion.

Table 1: Examples of Hydrolase-Catalyzed Kinetic Resolutions Data is representative of resolutions for hydroxybutyrate esters, illustrating the general applicability of the method.

| Enzyme/Source | Substrate | Method | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|---|

| Lipase (CALB) | Racemic Ethyl 3-hydroxybutyrate | Alcoholysis & Hydrolysis | (S)- & (R)-Ethyl 3-hydroxybutyrate | >99% | ~50% | researchgate.net |

| Esterase PHE21 | Racemic Ethyl 3-hydroxybutyrate | Asymmetric Hydrolysis | (S)-Ethyl 3-hydroxybutyrate | >99% | 65% |

Halohydrin Dehalogenase and Nitrilase Applications

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of halohydrins to form epoxides. nih.gov In the reverse reaction, they can open an epoxide ring using various nucleophiles, including cyanide (CN⁻), which allows for the formation of new carbon-carbon bonds with high stereoselectivity. nih.gov This capability is exploited in the synthesis of chiral precursors for pharmaceuticals.

A key industrial application is the production of ethyl (R)-4-cyano-3-hydroxybutyrate, a vital intermediate for statin side chains. nih.gov The process starts with ethyl (S)-4-chloro-3-hydroxybutyrate, which is converted by an HHDH into an epoxide intermediate. The subsequent ring-opening of this epoxide with a cyanide ion, also catalyzed by HHDH, yields the desired ethyl (R)-4-cyano-3-hydroxybutyrate. nih.gov Mutant enzymes, such as a Trp249Phe variant of an HHDH, have been developed to improve reaction yields and enantioselectivity, achieving over 96% ee. hw.ac.uk

Furthermore, nitrilase enzymes can be used in tandem with HHDHs in a cascade reaction. After the HHDH introduces a nitrile group, a nitrilase can hydrolyze it to a carboxylic acid. A one-pot process using recombinant Escherichia coli cells that co-express both an HHDH and a nitrilase from Arabidopsis thaliana has been developed to convert ethyl (S)-4-chloro-3-hydroxybutyrate directly into ethyl (R)-3-hydroxyglutarate. nih.gov

Table 2: Applications of HHDH and Nitrilase in Synthesis

| Enzyme(s) | Starting Material | Key Transformation | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Halohydrin Dehalogenase (Trp249Phe mutant) | Methyl 4-chloro-3-hydroxybutanoate | Cyanolysis | Methyl 4-cyano-3-hydroxybutanoate | 40% | 96.8% | hw.ac.uk |

| HHDH and Nitrilase (AtNIT2) | Ethyl (S)-4-chloro-3-hydroxybutyrate | Dehalogenation, Cyanolysis, Hydrolysis | Ethyl (R)-3-hydroxyglutarate | - | - | nih.gov |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation offers several advantages over using isolated enzymes. The enzymes are maintained in their natural cellular environment, which can enhance their stability and activity. researchgate.net Crucially, whole-cell systems contain the necessary machinery for cofactor regeneration, eliminating the need to add expensive cofactors and regeneration enzymes to the reaction mixture. researchgate.net Both yeast and bacteria are extensively used as whole-cell biocatalysts for producing chiral alcohols.

Yeast-Mediated Reductions (e.g., Baker's Yeast, Saccharomyces cerevisiae, Pichia stipitis)

Yeast, particularly baker's yeast (Saccharomyces cerevisiae), is a classic biocatalyst for the asymmetric reduction of prochiral ketones to chiral alcohols. These reductions are mediated by oxidoreductase enzymes within the yeast cells. A well-documented application is the reduction of ethyl acetoacetate (B1235776) to produce ethyl (S)-3-hydroxybutanoate with high stereoselectivity. The process typically involves incubating the yeast in a sucrose (B13894) solution to activate its metabolic pathways, followed by the addition of the keto-ester substrate.

Optimization of this process has shown that factors like aerobic conditions and pre-incubation or "starving" of the yeast can activate the specific enzymes responsible for producing the desired (S)-enantiomer, leading to optical purities as high as 94% ee. Similarly, in the reduction of ethyl 4-chloroacetoacetate, using Saccharomyces cerevisiae with a slow-release resin to control substrate concentration significantly improved the yield to 84% and the enantiomeric excess to 93%. researchgate.net

Bacterial Cell Systems (e.g., Escherichia coli, Lactobacillus plantarum, Bacillus pumilus, Klebsiella pneumoniae)

Bacterial systems, especially genetically engineered Escherichia coli, are powerful tools for producing chiral compounds. E. coli is readily manipulated and can be made to overexpress specific enzymes, leading to very high catalytic activity.

For the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a key chiral derivative, recombinant E. coli cells have been engineered to express reductase enzymes. nih.gov For instance, β-ketoacyl-acyl carrier protein reductases from E. coli and Bacillus subtilis can reduce ethyl 4-chloroacetoacetate to the corresponding (S)-alcohol with 94-98% ee. Even higher selectivity (>99% ee) has been achieved using acetoacetyl-CoA reductases from Ralstonia eutropha co-expressed in E. coli with a cofactor-regenerating enzyme. mdpi.com This system has been used to produce the target compound at concentrations up to 48.7 g/L. mdpi.com

While Lactobacillus, Bacillus, and Klebsiella species possess a wide range of reductases and are used in various biotransformations, specific documented examples of their use for the direct synthesis of this compound are less common than for the highly optimized E. coli systems. However, Klebsiella pneumoniae is known to be a source of robust enzymes for bioreduction, and Lactobacillus species provide dehydrogenases used in cofactor regeneration schemes. researchgate.netnih.gov

Cofactor Regeneration Systems (e.g., NADH, NADPH)

The oxidoreductases that catalyze the synthesis of chiral alcohols from ketones are dependent on nicotinamide (B372718) cofactors, either NADH or NADPH, as a source of reducing equivalents. nih.govhw.ac.uk These cofactors are too expensive to be used in stoichiometric amounts in large-scale synthesis, making in-situ regeneration essential for an economically viable process. hw.ac.ukillinois.edu

Whole-cell systems inherently regenerate cofactors through their metabolism, often by adding a simple co-substrate like glucose. researchgate.net For systems using isolated enzymes or engineered cells, a separate regeneration system is typically coupled to the main reaction. The most common approach is an enzyme-coupled system.

A widely used system for NADPH regeneration involves coupling the main reaction with glucose dehydrogenase (GDH). illinois.edu GDH oxidizes glucose to gluconic acid, simultaneously reducing NADP⁺ to NADPH. This has been successfully applied in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, where an acetoacetyl-CoA reductase was co-expressed with a GDH from Bacillus subtilis in E. coli, enabling efficient and continuous production. mdpi.com For NADH regeneration, formate dehydrogenase (FDH) is frequently used, which oxidizes formate to carbon dioxide. illinois.edu These systems not only replenish the cofactor but also drive the primary reaction towards completion. illinois.edu

Optimization of Biocatalytic Reaction Conditions

Enzyme/Catalyst Selection : Screening different microbial sources or using genetically engineered enzymes with improved activity or stability is a primary step. Mutant enzymes can offer superior performance over their wild-type counterparts.

Temperature : Enzyme activity is highly temperature-dependent. For the bioreduction of ethyl 4-chloroacetoacetate, 30°C was found to be optimal, with activity decreasing at higher temperatures due to enzyme deactivation. mdpi.com

pH : The pH of the reaction medium affects the enzyme's ionization state and activity. A buffer is almost always used to maintain an optimal pH, which is typically near neutral (pH 6.5-8.5) for many reductase and hydrolase systems. researchgate.net

Substrate and Enzyme Concentration : High substrate concentrations can lead to substrate inhibition or toxicity to whole cells, while low concentrations can limit the reaction rate. nih.gov Strategies like slow-release of the substrate using adsorbent resins can mitigate inhibition and improve yields. researchgate.net

Co-solvents : For poorly water-soluble substrates, organic co-solvents or deep eutectic solvents may be added to improve solubility and mass transfer. nih.gov However, the solvent must be chosen carefully to ensure it is compatible with the enzyme and does not cause denaturation.

Cofactor and Co-substrate Availability : In whole-cell systems, ensuring an adequate supply of a co-substrate (like glucose) is necessary for efficient cofactor regeneration and sustained enzyme activity.

Table 3: Summary of Optimization Strategies

| Parameter | Strategy | Effect | Reference |

|---|---|---|---|

| Substrate Concentration | Use of Amberlite XAD resin for slow release | Lessens substrate inhibition and hydrolysis, increases yield and ee | researchgate.net |

| Temperature | Maintain at 30°C for CgCR reductase | Maximizes reaction yield; higher temps cause deactivation | mdpi.com |

| Catalyst | Co-expression of reductase and GDH | Enables efficient NADPH regeneration, high product concentration | mdpi.com |

| Reaction Medium | Addition of deep eutectic solvents or cell permeabilizing agents (Tween-80) | Improves substrate availability and biotransformation efficiency | nih.gov |

| pH | Use of Tris/HCl buffer (pH 8.5) | Maintains optimal enzyme activity for reduction | researchgate.net |

Substrate Concentration and Inhibition Mitigation Strategies

High concentrations of the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), can lead to substrate inhibition, while the accumulation of the product, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), can cause product inhibition, thereby limiting the reaction's productivity. nih.gov To address these challenges, several strategies have been developed.

One effective approach is in situ product removal . For instance, the use of macroporous adsorption resin HZ 814 has been shown to effectively adsorb (S)-CHBE during the reaction, alleviating product inhibition. This strategy allowed for the bioconversion of a high concentration of COBE (3000mM or 494g/L) within 8 hours, achieving a 98.2% yield and an enantiomeric excess of 99.4%. nih.gov

Another strategy to counteract substrate inhibition is substrate batch replenishment . nih.gov This involves the gradual feeding of the substrate into the reaction mixture, which prevents the concentration from reaching inhibitory levels. This method has been successfully employed in the synthesis of (R)-CHBE, leading to a high product concentration of 298.21 g/L with an enantiomeric excess greater than 99%. nih.gov

Furthermore, a novel alcohol dehydrogenase, SmADH31, has been identified which exhibits high tolerance to both the substrate and product. acs.org This enzyme allowed for the complete conversion of 660 g/L (4.0 M) of ethyl 4-chloroacetoacetate in a monophasic aqueous system, demonstrating its potential for high-concentration synthesis. acs.org

Table 1: Strategies to Mitigate Substrate and Product Inhibition

| Strategy | Description | Key Findings |

|---|---|---|

| In situ product removal | Use of macroporous adsorption resin to remove the product as it is formed. | Enabled conversion of 3000mM COBE with 98.2% yield. nih.gov |

| Substrate batch replenishment | Gradual feeding of the substrate to maintain a non-inhibitory concentration. | Achieved (R)-CHBE concentration of 298.21 g/L. nih.gov |

| Use of tolerant enzymes | Employing enzymes like SmADH31 that can withstand high concentrations of substrate and product. | Complete conversion of 660 g/L of ethyl 4-chloroacetoacetate. acs.org |

Solvent Systems (Aqueous, Organic, Biphasic)

The choice of solvent system is crucial for the enzymatic synthesis of this compound derivatives, as it can significantly impact enzyme activity, stability, and substrate solubility.

Aqueous systems are often preferred due to their environmental compatibility and the native environment they provide for enzymes. A monophasic aqueous system was successfully used for the synthesis of (S)-CHBE at high concentrations, highlighting the potential of purely aqueous media when using robust enzymes. acs.org

However, the low solubility of hydrophobic substrates like COBE in aqueous solutions can be a limiting factor. mdpi.com To address this, organic solvents or biphasic systems are employed. The addition of organic solvents like ethyl acetate can enhance the solubility of the substrate and improve the efficiency of the bioreaction. mdpi.com

Biphasic systems , which consist of an aqueous phase containing the enzyme and an organic phase containing the substrate, offer the advantage of high substrate concentration while minimizing its inhibitory effects on the enzyme. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate has been successfully carried out in a mixed system of an aqueous buffer and toluene. google.com This approach allows for efficient conversion while protecting the enzyme from high concentrations of the hydrophobic substrate.

pH and Temperature Effects on Enzymatic Activity

The activity of enzymes is highly dependent on the pH and temperature of the reaction medium. nih.govnih.gov Optimizing these parameters is essential for maximizing the efficiency of the synthesis process.

For the enzymatic synthesis of ethyl 4-chloro-3-hydroxybutanoate, a pH range of 6.0 to 7.5 is generally preferred, with some studies indicating an optimal pH between 6.9 and 7.1. google.com In the synthesis of ethyl (R)-4-cyano-hydroxybutanoate, the initial asymmetric reduction step is carried out at a pH of 7.0-9.0, while the subsequent reaction with sodium cyanide occurs in an aqueous phase with a pH of 6-8. google.com

The optimal temperature for the synthesis of ethyl 4-chloro-3-hydroxybutanoate is typically in the range of 28 to 33 °C, with some processes specifying 30 °C as the ideal temperature. google.com It is important to note that while higher temperatures can increase initial reaction rates, they can also lead to enzyme denaturation and reduced stability over time. nih.gov

Table 2: Optimal pH and Temperature for this compound Derivative Synthesis

| Derivative | Reaction Step | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|

| Ethyl 4-chloro-3-hydroxybutanoate | Asymmetric Reduction | 6.0 - 7.5 google.com | 28 - 33 google.com |

| Ethyl (R)-4-cyano-hydroxybutanoate | Asymmetric Reduction | 7.0 - 9.0 google.com | Not Specified |

| Ethyl (R)-4-cyano-hydroxybutanoate | Cyanation | 6.0 - 8.0 google.com | Not Specified |

Enzyme Immobilization Techniques

Immobilization of enzymes onto a solid support offers several advantages, including enhanced stability, reusability, and easier separation from the reaction mixture, which simplifies downstream processing. nih.govmdpi.com Various techniques have been developed for enzyme immobilization, each with its own set of advantages and disadvantages. e-asct.orgnih.gov

Common methods include:

Adsorption: This involves the physical binding of the enzyme to the support through weak forces like van der Waals or hydrophobic interactions. e-asct.org

Covalent Bonding: This method forms strong, stable bonds between the enzyme and the support. nih.gov

Entrapment: The enzyme is physically confined within the porous matrix of a support material. e-asct.org

Cross-linking: Enzyme molecules are linked to each other using a bifunctional reagent, forming aggregates. e-asct.org

For the production of (S)- and (R)-ethyl-3-hydroxybutyrate, immobilized Candida antarctica lipase B (CALB) has been used effectively in a solvent-free system. nih.gov The use of a batchwise loop reactor with the immobilized enzyme was found to be superior to a stirred reactor for large-scale production, as it minimized attrition of the enzyme particles. nih.gov Natural polymers like chitosan (B1678972) and synthetic supports such as ion exchange resins have also been successfully used for immobilizing various enzymes. nih.gov

Process Intensification and Scale-Up Methodologies

Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. mdpi.com In the context of this compound synthesis, this involves strategies that enhance reaction rates, improve yields, and simplify purification.

One key aspect of process intensification is the use of continuous flow reactors. unito.it These systems offer better heat and mass transfer compared to traditional batch reactors, leading to improved control over reaction conditions and higher productivity. unito.it For the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate, a batchwise loop reactor system was employed, which can be readily scaled up for industrial quantities. nih.gov

The exclusion of solvents, as demonstrated in the solvent-free acetylation of racemic ethyl 3-hydroxybutyrate, is another important intensification strategy that increases process throughput. nih.gov Furthermore, the integration of in situ product removal techniques, as discussed earlier, is a powerful method for process intensification, enabling the use of high substrate concentrations and achieving high yields. nih.gov

Metabolic Engineering Approaches for Related Hydroxybutanoates

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to improve the production of a desired compound. This approach holds significant promise for the synthesis of hydroxybutanoates.

Gene Attenuation Strategies for Pathway Optimization

Gene attenuation is a regulatory mechanism that controls the expression of genes. In the context of metabolic engineering, this strategy can be used to fine-tune metabolic pathways to enhance the production of a target molecule. For example, in the production of amino acids, transcription attenuation is a common regulatory strategy. nih.gov By manipulating the leader sequences of operons, it is possible to control the rate of transcription and, consequently, the levels of enzymes in a particular pathway. nih.gov While specific examples directly related to this compound are not detailed in the provided context, the principles of gene attenuation for pathway optimization are broadly applicable in metabolic engineering for the overproduction of various biochemicals.

Directed Evolution and Enzyme Engineering for Enhanced Catalysis

The efficiency of enzymatic routes for producing this compound and its chiral derivatives is often limited by the properties of naturally occurring enzymes. Wild-type enzymes may exhibit low activity, poor stability, or insufficient stereoselectivity for industrial applications. mdpi.comtudelft.nl To overcome these limitations, directed evolution and enzyme engineering have emerged as powerful strategies to tailor biocatalysts with desired characteristics. These techniques involve modifying an enzyme's amino acid sequence to enhance its catalytic performance. tudelft.nl

Directed evolution mimics the process of natural selection in a laboratory setting. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. mdpi.comethz.ch This approach does not require prior knowledge of the enzyme's structure or mechanism. A variety of methods, such as error-prone PCR and DNA shuffling, are used to create genetic diversity.

In contrast, rational and semi-rational design approaches leverage structural information and computational modeling to predict beneficial mutations. acs.org For instance, the sequence-modeling-docking-principle (SMDP) method has been used to screen for enzymes with catalytic activity and to guide modifications. acs.org Strategies often target the active site, substrate binding channels, or distal hotspots to improve catalytic efficiency and substrate specificity. acs.orgnih.gov

A notable example involves the engineering of an alcohol dehydrogenase (LCRIII) for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate [(R)-CHBE], a key chiral intermediate. acs.org Through a combination of modification strategies, an optimal mutant, M3 (W151F-S167A-F215Y), was developed. This engineered enzyme exhibited significantly enhanced performance compared to its wild-type counterpart. acs.orgnih.gov The specific activity of the M3 mutant reached 23.00 U/mg, a 4.55-fold increase, while the catalytic efficiency (kcat/Km) improved by 3.98-fold to 11.22 mM⁻¹·min⁻¹. acs.orgnih.gov This engineered biocatalyst enabled the production of (R)-CHBE at a high concentration of 298.21 g/L with an enantiomeric excess (e.e.) of over 99%. acs.orgnih.gov

Similarly, structure-guided engineering was applied to a carbonyl reductase from Streptomyces coelicolor (ScCR1) to improve its catalytic efficiency and stability for the synthesis of ethyl-(S)-4-chloro-3-hydroxybutyrate [(S)-CHBE]. researchgate.net By solving the crystal structure of the enzyme, researchers identified key sites for mutation, resulting in a variant (ScCR1I158V/P168S) with a specific activity of 168 U/mg, a significant increase from the wild-type's 38.8 U/mg. researchgate.net

Table 1: Comparison of Wild-Type and Engineered Enzymes for Chiral Hydroxybutanoate Synthesis

Heterologous Expression Systems for Novel Biosynthetic Pathways

The creation of novel biosynthetic pathways for compounds like this compound often relies on heterologous expression, a cornerstone of modern metabolic engineering. nih.govnih.gov This technique involves introducing foreign genes that encode the necessary enzymes into a well-characterized host organism. nih.gov The host then acts as a cellular factory, utilizing its metabolic machinery to produce the target chemical. Common hosts include bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Pichia pastoris, chosen for their rapid growth, genetic tractability, and established fermentation processes. nih.govnih.gov

A successful heterologous expression strategy was demonstrated for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). In one study, a carbonyl reductase (CR) gene from the yeast Candida glabrata was expressed in E. coli. researchgate.net This recombinant E. coli was engineered to also regenerate the necessary cofactor, creating a self-sufficient whole-cell biocatalyst. researchgate.net The engineered cell was capable of producing 161.04 g/L of (R)-CHBE per gram of dry cell weight. researchgate.net Further combinatorial engineering of the host strain led to a significant increase in productivity, reaching 477.54 g/L/gDCW. researchgate.net

In another approach, the gene for a secondary alcohol dehydrogenase from Candida parapsilosis was expressed in E. coli. researchgate.net Using these recombinant cells and 2-propanol as an energy source for NADH regeneration, a titer of 36.6 g/L of (R)-CHBE was achieved with an excellent enantiomeric excess of over 99% and a conversion yield of 95.2%. researchgate.net Similarly, researchers have successfully expressed aldo-keto reductases from the probiotic Lactobacillus plantarum in E. coli, which were capable of reducing 4-chloroacetoacetic acid ethyl ester (COBE) to (R)-CHBE with 99% enantioselectivity. researchgate.net

The success of heterologous expression is not guaranteed by simply introducing the foreign genes. nih.gov Several factors can create bottlenecks, including codon usage differences between the native and host organisms, inefficient protein folding, metabolic burden on the host, and accumulation of toxic intermediates. nih.gov Therefore, optimization is crucial and can involve modifying the heterologous genes, the enzymes, and the host's metabolic network to ensure a balanced and efficient pathway. nih.gov

Table 2: Examples of Heterologous Expression Systems for Chiral Butanoate Synthesis

Table of Mentioned Compounds

Biochemical Pathways and Degradation Mechanisms of Ethyl 4 Hydroxybutanoate

Biotransformation and Metabolic Fates

The metabolism of ethyl 4-hydroxybutanoate (B1227057) is primarily initiated by its conversion into more biologically active molecules. This process involves enzymatic reactions that are fundamental to the integration of this compound into cellular metabolism.

The initial and crucial step in the metabolism of ethyl 4-hydroxybutanoate is its enzymatic hydrolysis. This reaction cleaves the ester bond, yielding ethanol (B145695) and 4-hydroxybutyric acid (GHB). This biotransformation is a key gateway, as 4-hydroxybutyric acid is a compound with significant biological activity and a central player in various metabolic routes.

Once formed, 4-hydroxybutyric acid exists in a dynamic equilibrium with its intramolecular ester, gamma-butyrolactone (B3396035) (GBL). This interconversion is a pH-dependent process. nih.govresearchgate.net Under acidic conditions, the equilibrium favors the formation of GBL, while alkaline conditions promote the hydrolysis of GBL back to 4-hydroxybutyric acid. nih.govastm.org In aqueous solutions, this interconversion can occur spontaneously, with the rate and direction influenced by the surrounding chemical environment. nih.govresearchgate.netresearchgate.net For instance, under strongly alkaline conditions (pH 12.0), GBL can be completely converted to GHB within minutes. nih.govastm.org Conversely, in a more neutral or acidic environment, an equilibrium mixture of GBL and GHB will be established over time. nih.govastm.org

This interconversion is not only a chemical phenomenon but also has significant biological implications, as both 4-hydroxybutyric acid and GBL can be acted upon by various enzymes within the cell, leading to their further degradation and integration into central metabolic pathways.

The catabolism of 4-hydroxyacids, including 4-hydroxybutyric acid derived from this compound, involves a series of enzymatic reactions that ultimately break down the molecule into intermediates that can enter mainstream metabolic pathways.

A significant pathway for the breakdown of 4-hydroxyacids involves their conversion to a novel class of acyl-CoA esters, specifically 4-hydroxy-4-phosphoacyl-CoAs. nih.govnih.gov This pathway has been identified for a range of saturated 4-hydroxyacids. nih.govnih.gov In this multi-step process, the 4-hydroxyacyl-CoA is isomerized to a 3-hydroxyacyl-CoA. nih.govnih.gov This isomerization is a critical step as it transforms the 4-hydroxyacid derivative into a recognizable substrate for the enzymes of beta-oxidation. nih.govnih.gov

The 3-hydroxyacyl-CoAs generated from the isomerization of 4-hydroxy-4-phosphoacyl-CoAs are direct intermediates of the beta-oxidation pathway. nih.govnih.gov Beta-oxidation is the primary catabolic process for breaking down fatty acids to produce acetyl-CoA. wikipedia.org The acetyl-CoA produced can then enter the citric acid cycle (also known as the Krebs cycle), a central metabolic hub where it is oxidized to carbon dioxide, generating high-energy electron carriers (NADH and FADH2). wikipedia.orgkhanacademy.org These electron carriers, in turn, fuel the process of oxidative phosphorylation to produce ATP, the main energy currency of the cell. khanacademy.org

The citric acid cycle not only serves as the final common pathway for the oxidation of amino acids, fatty acids, and carbohydrates but also provides precursors for various biosynthetic pathways. libretexts.org The integration of 4-hydroxyacid catabolism with beta-oxidation and the citric acid cycle highlights the cell's ability to efficiently utilize a wide range of carbon sources for energy production. nih.govnih.govnih.gov The metabolism of 4-hydroxybutyric acid, for instance, ultimately leads to the production of carbon dioxide and water through the citric acid cycle. nih.gov

Catabolism of 4-Hydroxyacids and Derivatives

Bioconversion to Other Compounds in Microbial Systems

Microbial systems possess a remarkable metabolic versatility, enabling them to bioconvert a wide array of organic compounds into valuable chemicals. This compound and its derivatives can serve as substrates for microbial transformations to produce other useful compounds.

For instance, various microorganisms can perform asymmetric reduction of related ketoesters to produce chiral hydroxyesters. While not directly starting from this compound, studies on similar structures illustrate the potential bioconversion pathways. For example, Saccharomyces uvarum has been used for the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.govresearchgate.net Similarly, permeabilized brewer's yeast (Saccharomyces cerevisiae) can convert ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov Furthermore, Rhodococcus boritolerans has demonstrated the ability to biotransform ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate through an indirect pathway. nih.gov These examples showcase the enzymatic machinery present in microbes that could potentially be harnessed for the bioconversion of this compound into other specialty chemicals.

Stability and Non-Enzymatic Degradation Mechanisms in Controlled Environments

The stability of this compound is influenced by environmental conditions, particularly pH and temperature. In aqueous solutions, the ester bond is susceptible to hydrolysis, a reaction that can be accelerated by both acidic and alkaline conditions.

Under strongly alkaline conditions, the hydrolysis of the ester to 4-hydroxybutyric acid and ethanol is rapid. nih.govastm.org Conversely, under acidic conditions, an equilibrium between the ester and its hydrolysis products will be established. nih.govastm.org The presence of alcohols, such as ethanol or methanol, in acidic solutions can lead to the formation of the corresponding ethyl or methyl esters of 4-hydroxybutyric acid.

The rate of hydrolysis is also temperature-dependent, with heat increasing the rate of degradation. nih.govastm.org These non-enzymatic degradation mechanisms are important considerations in the storage and handling of this compound, as they can affect its purity and composition over time.

Advanced Analytical Methodologies in Ethyl 4 Hydroxybutanoate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of ethyl 4-hydroxybutanoate (B1227057). Both gas and liquid chromatography offer distinct advantages for its characterization.

Gas chromatography is a powerful tool for assessing the purity of ethyl 4-hydroxybutanoate, leveraging its volatility for separation. The purity is determined by comparing the peak area of the analyte to that of any impurities present in the chromatogram. For the determination of enantiomeric excess, a chiral stationary phase is required to resolve the (R)- and (S)-enantiomers of this compound. In studies involving the asymmetric reduction of related keto esters to chiral hydroxy esters, GC with a chiral column, such as one coated with a cyclodextrin (B1172386) derivative, is frequently employed to quantify the enantiomeric excess (e.e.) of the product. asianpubs.orgmdpi.com The retention indices for this compound have been reported on various GC columns, which aids in method development and compound identification. nist.gov

Table 1: Example of GC Parameters for Chiral Analysis of a Related Hydroxy Ester

| Parameter | Value |

|---|---|

| Column | CP-Chirasil-Dex CB |

| Injector Temperature | 280 °C |

| Oven Program | Hold at 110 °C for 2 min, then ramp up |

| Detector | Flame Ionization Detector (FID) |

Note: This table is illustrative and based on methods for similar compounds. mdpi.com

High-performance liquid chromatography is an indispensable technique for monitoring the progress of reactions that synthesize this compound, such as the esterification of 4-hydroxybutanoic acid. researchgate.net By taking aliquots from the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked, allowing for the optimization of reaction conditions. bridgewater.eduacs.org

For the analysis of optical purity, chiral HPLC is the method of choice. Using a chiral stationary phase, the enantiomers of this compound can be separated and quantified. This is particularly important in biocatalytic or asymmetric synthesis, where achieving a high enantiomeric excess is often the primary goal. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with a chromatographic separation technique, provides unparalleled sensitivity and selectivity for the analysis of this compound.

For the precise and sensitive quantification of this compound in biological or other complex matrices, liquid chromatography-triple quadrupole-mass spectrometry (LC-QQQ-MS) is a highly effective method. This technique operates in multiple reaction monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to detect a specific fragment ion. This two-stage mass filtering significantly reduces background noise and enhances selectivity. nih.govresearchgate.netnih.gov The high sensitivity of this method allows for the detection of very low concentrations of the analyte.

Table 2: Illustrative LC-QQQ-MS Parameters for Quantitative Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |

| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the analyte | e.g., [M+H]⁺ or [M-H]⁻ |

| Product Ion (Q3) | m/z of a specific fragment ion | Dependent on fragmentation |

| Collision Energy | Energy used for fragmentation | Optimized for the analyte |

Note: The values in this table are examples and would need to be optimized for this compound.

When investigating the metabolic fate of this compound, accurate mass spectrometry, often using a time-of-flight (TOF) or Orbitrap mass analyzer, is crucial. These instruments can measure the mass-to-charge ratio of an ion with very high precision (typically to within 5 ppm). This high mass accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in the identification of unknown metabolites. researchgate.netnih.gov By comparing the accurate mass of a potential metabolite with calculated exact masses of possible chemical formulas, the identity of the metabolite can be confidently proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, can be used to confirm the connectivity of the atoms in the molecule. orgchemboulder.comresearchgate.net

Furthermore, NMR is an excellent tool for studying the degradation of this compound, such as through hydrolysis. nih.gov By acquiring NMR spectra of a sample over time, the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products (e.g., 4-hydroxybutanoic acid and ethanol) can be monitored. This allows for the determination of degradation kinetics and the identification of the degradation pathway.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~1.2 | ~14 |

| CH₂ (ethyl) | ~4.1 | ~60 |

| C=O (ester) | - | ~173 |

| CH₂ (adjacent to C=O) | ~2.4 | ~30 |

| CH₂ (intermediate) | ~1.9 | ~25 |

| CH₂ (adjacent to OH) | ~3.6 | ~62 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. Data is inferred from structurally similar compounds. nih.govchemicalbook.comchemicalbook.com

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental chiroptical property of chiral molecules, such as the enantiomers of this compound, and serves as a classical method for the assessment of their enantiomeric purity. This technique is based on the principle that enantiomers rotate the plane of plane-polarized light to an equal extent but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. The magnitude of this rotation is an intrinsic property of the molecule and is expressed as the specific rotation.

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be determined by comparing the measured specific rotation of the sample to the specific rotation of a pure enantiomer. An enantiomerically pure sample of (S)-(+)-ethyl 4-hydroxybutanoate, for instance, exhibits a specific rotation of +43.5° under defined conditions. orgsyn.org Conversely, its counterpart, (R)-(-)-ethyl 4-hydroxybutanoate, would display a negative rotation of the same magnitude. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out, resulting in a specific rotation of 0°.

The specific rotation of the enantiomers of this compound is a critical parameter in its analysis. The following table summarizes the reported specific rotation values for the (R) and (S) enantiomers under specified experimental conditions.

| Enantiomer | Specific Rotation ([(\alpha)]) | Conditions | Reference |

|---|---|---|---|

| (S)-(+)-Ethyl 4-hydroxybutanoate | +43.5° | c=1.0 in chloroform | orgsyn.org |

| (R)-(-)-Ethyl 4-hydroxybutanoate | -45.5° | c=1 in chloroform, 20°C, 589nm | fishersci.com |

The determination of the enantiomeric composition of a sample of this compound that is not enantiomerically pure can be achieved by measuring its optical rotation. The enantiomeric excess can then be calculated using the formula:

Enantiomeric Excess (% e.e.) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure, major enantiomer.

The following table illustrates the relationship between the enantiomeric composition, the enantiomeric excess, and the calculated observed specific rotation for hypothetical mixtures of the enantiomers of this compound, using a specific rotation of +43.5° for the pure (S)-enantiomer.

| Composition of (S)-Enantiomer (%) | Composition of (R)-Enantiomer (%) | Enantiomeric Excess (% e.e.) | Calculated Observed Specific Rotation ([(\alpha)]obs) |

|---|---|---|---|

| 100 | 0 | 100 | +43.5° |

| 90 | 10 | 80 | +34.8° |

| 75 | 25 | 50 | +21.75° |

| 50 | 50 | 0 | 0° |

| 25 | 75 | -50 | -21.75° |

| 10 | 90 | -80 | -34.8° |

| 0 | 100 | -100 | -43.5° |

It is important to note that while optical rotation is a valuable and accessible technique, its accuracy can be influenced by experimental parameters such as temperature, solvent, concentration, and the wavelength of the light source. orgsyn.org Therefore, these conditions must be carefully controlled and reported. For highly accurate determinations of enantiomeric purity, especially for samples with very high or very low enantiomeric excess, chromatographic techniques such as chiral gas chromatography or high-performance liquid chromatography are often preferred.

Applications in Advanced Organic Synthesis and Materials Science Research

Chiral Synthon for Pharmaceutical Intermediates

In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is paramount to its biological activity. Chiral synthons, or building blocks, are essential for constructing enantiomerically pure drugs, ensuring that only the desired therapeutic effect is achieved. Ethyl 4-hydroxybutanoate (B1227057) and its derivatives are crucial chiral synthons in the synthesis of several important pharmaceutical intermediates.

Statins are a class of drugs widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. A key chiral intermediate in the synthesis of the blockbuster drug Atorvastatin (Lipitor) is (R)-ethyl 4-cyano-3-hydroxybutanoate. nih.govresearchgate.net This critical building block is synthesized from derivatives of ethyl 4-hydroxybutanoate. nih.govresearchgate.net For instance, (S)-ethyl 4-chloro-3-hydroxybutyrate can be converted to (R)-ethyl 4-cyano-3-hydroxybutanoate, a pivotal step in the industrial production of Atorvastatin. google.comgoogle.com The synthesis of this crucial intermediate often involves enzymatic or chemo-enzymatic methods to achieve the high stereoselectivity required for the final drug product. researchgate.netmdpi.com

The process can start from ethyl 4-chloroacetoacetate, which is reduced to ethyl (S)-4-chloro-3-hydroxybutanoate. mdpi.com This chiral halohydrin is then converted to the desired hydroxynitrile intermediate. mdpi.com The development of efficient and stereoselective methods for producing these intermediates is a significant area of research, with biocatalysis using enzymes like carbonyl reductases and halohydrin dehalogenases playing a prominent role. researchgate.netnih.gov

Table 1: Key Intermediates in Statin Synthesis Derived from this compound

| Precursor | Intermediate | Target Drug |

| Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Atorvastatin |

| (S)-Ethyl 4-chloro-3-hydroxybutanoate | (R)-Ethyl 4-cyano-3-hydroxybutanoate | Atorvastatin |

L-Carnitine is a naturally occurring amino acid derivative that plays a vital role in energy metabolism. It is also used as a dietary supplement and in the treatment of certain medical conditions. The synthesis of optically pure L-carnitine often utilizes (R)-ethyl 4-chloro-3-hydroxybutanoate as a key chiral precursor. nih.govresearchgate.netgoogle.com This intermediate can be produced through the enantioselective reduction of ethyl 4-chloro-3-oxobutanoate, often employing biocatalysts like yeast or specific enzymes. researchgate.netgoogle.com The resulting (R)-ethyl 4-chloro-3-hydroxybutanoate is then reacted with trimethylamine (B31210) to yield L-carnitine. google.com

The utility of this compound derivatives extends beyond statins and L-carnitine. (R)-ethyl 4-chloro-3-hydroxybutyrate serves as a precursor for other pharmacologically valuable products. nih.gov These include (R)-4-amino-3-hydroxybutyric acid (GABOB), a compound with anticonvulsant properties, and (R)-4-hydroxy-pyrrolidone. nih.gov The versatility of these chiral building blocks makes them attractive starting materials for the synthesis of a diverse range of biologically active molecules. nih.govresearchgate.net

Intermediate in Complex Organic Molecule Construction

Beyond its role in preparing specific pharmaceutical agents, this compound and its derivatives are valuable intermediates in the broader field of complex organic molecule construction. researchgate.net Their bifunctional nature allows for a variety of chemical transformations, enabling chemists to build intricate molecular architectures. The hydroxyl group can be protected or activated for nucleophilic substitution, while the ester group can undergo hydrolysis, amidation, or reduction. This chemical flexibility makes it a versatile tool in the synthetic organic chemist's arsenal.

Role in Polymer Science Research (e.g., Poly(4-hydroxybutyrate) precursors)

In the field of materials science, there is a growing demand for biodegradable and biocompatible polymers for various applications, including medical devices and environmentally friendly plastics. Poly(4-hydroxybutyrate) (P4HB) is a biodegradable polyester (B1180765) with excellent mechanical properties and biocompatibility, making it a promising material for medical applications. nih.govfrontiersin.org

Microbial synthesis is a primary route to P4HB, and research has focused on engineering microorganisms to produce this polymer. nih.govfrontiersin.org While direct polymerization of this compound is not the primary industrial method, research into the microbial production of P4HB often involves the study of metabolic pathways where 4-hydroxybutyrate (4HB) is a key intermediate. nih.govfrontiersin.org Supplementing microbial cultures with precursors like γ-butyrolactone or 1,4-butanediol, which are structurally related to this compound, can lead to the formation of 4HB and its subsequent polymerization into P4HB. nih.govfrontiersin.org Therefore, understanding the metabolism of 4HB precursors is crucial for optimizing the production of this valuable biopolymer.

Forensic Chemistry and Toxicology Research (as Potential Markers for Exogenous Substance Detection)

In forensic chemistry and toxicology, the detection of exogenous substances, particularly in cases of drug-facilitated crimes, presents significant challenges. Gamma-hydroxybutyrate (GHB), a central nervous system depressant, and its precursor gamma-butyrolactone (B3396035) (GBL) are sometimes used as "date rape" drugs. nih.govresearchgate.net Due to the rapid metabolism and endogenous presence of GHB in the body, its detection can be difficult. nih.govresearchgate.net

Recent research has explored the possibility of using this compound as a potential marker for the co-ingestion of GHB/GBL and alcohol. nih.govresearchgate.net The hypothesis is that in an alcoholic beverage spiked with GHB or GBL, an esterification reaction can occur, forming this compound. nih.gov The detection of this ester in beverages or biological samples could provide evidence of exogenous GHB/GBL administration. nih.govresearchgate.net Preliminary studies have shown that while this compound can be found naturally in some fermented beverages like wine, the concentrations formed after spiking with GHB can exceed these natural levels. nih.govresearchgate.net Further research is needed to validate this compound as a reliable biomarker in forensic investigations. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Enzyme-Substrate Interactions and Stereoselectivity

While specific molecular dynamics (MD) simulations for ethyl 4-hydroxybutanoate (B1227057) are not extensively documented in publicly available literature, the principles of this technique are widely applied to understand enzyme-catalyzed reactions involving similar substrates. MD simulations provide a dynamic view of how an enzyme and a substrate, such as a precursor to ethyl 4-hydroxybutanoate, interact over time. This is crucial for elucidating the mechanisms that govern stereoselectivity, the preference for forming one stereoisomer over another.

For instance, in the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate, a structurally related compound, homology modeling and docking studies have been used to understand the enantioselectivity of reductases from Saccharomyces cerevisiae. nih.gov These computational models help to elucidate the specific binding modes of the substrate within the enzyme's active site. nih.gov It is through these detailed atomic-level interactions—such as hydrogen bonds, hydrophobic interactions, and steric hindrance—that an enzyme can precisely orient the substrate for a stereospecific reaction. The models can reveal why one reductase produces the (S)-enantiomer while others yield the (R)-form. nih.gov

The general applicability of these models is based on the principle that a protein must interact with a substrate at a minimum number of points to achieve stereoselectivity. nih.gov For molecules with a single chiral center, at least three interaction points are required. nih.gov MD simulations and docking studies can identify these key interactions and predict how changes to the enzyme's amino acid sequence or the substrate's structure might affect the stereochemical outcome of the reaction.

Prediction of Molecular Properties for Reaction Design and Drug Discovery

Computational tools are frequently used to predict the physicochemical properties of molecules like this compound. These predicted properties are vital for designing chemical reactions, understanding the molecule's behavior in biological systems, and for early-stage drug discovery processes. Key molecular descriptors for this compound have been calculated and are available through public databases. nih.gov

These descriptors include:

Topological Polar Surface Area (TPSA): This property is a good indicator of a molecule's ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's hydrophilicity or lipophilicity.

Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors on a molecule influences its solubility and binding affinity to biological targets.

Rotatable Bonds: The number of rotatable bonds provides an indication of the molecule's conformational flexibility.

Below is a table of computationally predicted molecular properties for this compound.

| Molecular Property | Predicted Value | Source |

| Topological Polar Surface Area | 46.5 Ų | nih.gov |

| XLogP3 | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

These predicted values are instrumental in the early phases of research, allowing scientists to model and anticipate the behavior of this compound in various chemical and biological environments without the immediate need for extensive laboratory experiments.

In Silico Design of Microbial Organisms for Biosynthesis

The principles of in silico metabolic engineering are being applied to design and optimize microbial hosts for the production of various chemicals, and these strategies are applicable to the biosynthesis of this compound. This involves using computational models of a microbe's metabolic network to identify genetic modifications that would channel metabolic flux towards the desired product.

Stoichiometric metabolic network analysis is a powerful tool used for this purpose. nih.gov By creating a computational model of an organism's entire set of metabolic reactions, researchers can simulate the effects of gene knockouts or the introduction of new enzymatic pathways. nih.govnih.gov For example, in the context of producing acetyl-CoA derived compounds in Saccharomyces cerevisiae, in silico models have been used to predict gene knockout targets, such as the α-ketoglutarate dehydrogenase gene (KGD1), to redirect carbon flux towards acetyl-CoA, a key precursor for many molecules. nih.govnih.gov

Furthermore, genome data mining is another computational approach used to discover novel enzymes with desired activities. nih.gov For the biosynthesis of a related compound, ethyl (S)-4-chloro-3-hydroxybutanoate, an NADH-dependent reductase was discovered through genome mining and subsequently expressed in E. coli to create a biocatalyst with high activity and stereoselectivity. nih.gov This demonstrates a successful application of computational tools to identify the necessary enzymatic machinery for a specific biosynthetic step. nih.gov These in silico strategies, from large-scale metabolic network modeling to targeted enzyme discovery, provide a rational framework for engineering microorganisms capable of producing this compound from simple feedstocks.

Future Perspectives and Emerging Research Avenues

Development of Novel Biocatalysts with Enhanced Performance and Robustness

The synthesis of esters like Ethyl 4-hydroxybutanoate (B1227057) is increasingly moving towards greener, biocatalytic methods. researchgate.net Enzymes offer high selectivity and operate under mild conditions, reducing the environmental impact associated with traditional chemical synthesis. researchgate.netnih.gov Future research is focused on discovering and engineering novel biocatalysts with superior performance.

Lipases, particularly from Candida antarctica (CALB), are widely studied for esterification due to their high catalytic activity and stability. mdpi.comnih.gov However, the quest for more robust and efficient enzymes continues. Researchers are exploring enzymes from the α,β-hydrolase superfamily, such as cutinases from Humicola insolens and Thermobifida cellulosilytica, which show promise for polyester (B1180765) synthesis. mdpi.com The development of immobilized enzymes, like Novozym 435 (immobilized CALB), has been a significant step, enhancing stability and reusability, making industrial-scale production more feasible. mdpi.comnih.gov

A key area of development is the discovery of carbonyl reductases for the asymmetric reduction of precursor molecules. For instance, novel carbonyl reductases (PsCRI and PsCRII) from the yeast Pichia stipitis have shown potential for producing chiral hydroxybutanoate esters with very high enantiomeric excess. nih.gov Similarly, an NADPH-dependent carbonyl reductase from Synechocystis sp. has been identified with high activity for producing (S)-CHBE, a related chiral intermediate. nih.gov The enhancement of these biocatalytic processes, for example by using in situ product removal with adsorption resins to overcome product inhibition, is a promising strategy to achieve high substrate concentrations and yields, paving the way for industrial application. nih.gov

Table 1: Examples of Biocatalysts in Hydroxybutanoate Ester Synthesis

| Biocatalyst | Source Organism | Application | Key Finding | Reference |

|---|---|---|---|---|

| Carbonyl Reductases (PsCRI, PsCRII) | Pichia stipitis | Asymmetric reduction for (S)-CHBE | Promising for industrial production with >99% enantiomeric excess. | nih.gov |

| Carbonyl Reductase (SrCR) | Synechocystis sp. | Asymmetric reduction of ethyl 4-chloro-3-oxobutyrate (COBE) | High activity and potential for industrial (S)-CHBE production when coupled with a cofactor regeneration system. | nih.gov |

| Lipase (B570770) B (CALB) | Candida antarctica | Esterification and polyester synthesis | Widely used due to high activity, selectivity, and thermostability. mdpi.com | mdpi.com |

Integration of Synthetic Biology and Metabolic Engineering for Sustainable Production

Synthetic biology and metabolic engineering are revolutionary fields that promise to create sustainable, bio-based routes for chemical production, moving away from petrochemical dependency. thechemicalengineer.comankurcapital.com These technologies involve engineering microorganisms to serve as "cell factories" for producing specialty chemicals like Ethyl 4-hydroxybutanoate and its precursors. ankurcapital.comnih.gov

The production of 4-hydroxybutyrate (4HB)-containing polyhydroxyalkanoates (PHAs) in engineered Escherichia coli is a well-established example. researchgate.netmdpi.com The metabolic pathways for producing the 4HB monomer are of direct relevance. Typically, these pathways start from common metabolites like succinyl-CoA, which is converted to 4HB-CoA through a series of enzymatic steps. researchgate.netnih.gov For instance, genes from Clostridium kluyveri encoding succinate (B1194679) degradation pathway enzymes have been successfully used to produce 4HB-containing polymers. mdpi.com

Future research aims to optimize these engineered pathways for higher efficiency and yield. Strategies include:

Host Strain Selection: Using robust hosts like Corynebacterium glutamicum, which shows higher tolerance to GHB, can improve production titers. nih.gov

Pathway Optimization: Deleting genes of competing metabolic pathways and overexpressing key enzymes can channel the carbon flux more efficiently towards the desired product. mdpi.com

Feedstock Flexibility: Engineering microbes to utilize inexpensive and renewable feedstocks, such as glucose or xylose, is crucial for economic viability. nih.govmdpi.com The development of a phosphoketolase-mediated nonoxidative glycolysis pathway in C. glutamicum has been shown to significantly enhance GHB production from glucose. nih.gov

The integration of these advanced biological tools offers a pathway to produce not just this compound, but a wide range of valuable chemicals in a more sustainable and environmentally friendly manner. ankurcapital.comcoatingsworld.com

Exploration of New Derivatization Strategies for Advanced Functional Materials

This compound serves as a monomer for the synthesis of poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polymer with FDA approval for medical applications. mdpi.commdpi.com The future in this area lies in exploring new derivatization strategies to create advanced functional materials with tailored properties.

PHAs are a versatile class of biopolymers, and their properties can be finely tuned by altering their monomeric composition. nih.govnih.gov Copolymers of 3-hydroxybutyrate (B1226725) (3HB) and 4HB, for example, exhibit properties ranging from thermoplastic to elastomeric depending on the 4HB content. nih.gov Future research will likely focus on creating novel copolymers and composites.

Derivatization can occur at the polymer level. For instance, functional groups on the PHA backbone can be modified to attach other molecules, creating materials with specific properties like antimicrobial activity or enhanced cell adhesion for tissue engineering applications. mdpi.commdpi.com The encapsulation of active compounds, such as drugs or natural antimicrobials, within PHA nanoparticles is another promising avenue for creating controlled-release systems. mdpi.comnih.gov

Furthermore, the monomer itself, this compound, can be chemically modified to produce a new range of building blocks for polymer synthesis. By introducing different functional groups onto the butanoate chain, novel polymers with unique thermal, mechanical, and biodegradable properties could be developed for a wide array of applications, from advanced coatings to specialized medical devices. psecommunity.org

Table 2: Potential Derivatization Strategies and Applications

| Derivatization Strategy | Target Molecule | Potential Application | Desired Outcome | Reference |

|---|---|---|---|---|

| Copolymerization | Poly(3HB-co-4HB) | Medical implants, drug delivery | Tunable mechanical properties and degradation rates. | nih.govnih.gov |

| Surface Functionalization | P4HB Polymer | Tissue engineering scaffolds | Enhanced biocompatibility and cell interactions. | mdpi.comnih.gov |

| Nanoparticle Encapsulation | PHA nanoparticles | Controlled drug release | Targeted delivery and sustained release of therapeutic agents. | mdpi.comnih.gov |

Elucidation of Undiscovered Biochemical Roles and Metabolic Pathways in Diverse Biological Systems

Gamma-hydroxybutyric acid (GHB), the parent acid of this compound, is an endogenous neurotransmitter in mammals, acting on specific GHB and GABAB receptors. wikipedia.orgnih.gov While its role in the central nervous system is a primary focus, its broader biochemical functions and the metabolic pathways of its esters are not fully understood.

This compound is a known metabolite in Saccharomyces cerevisiae, suggesting a role in microbial metabolism. nih.gov The metabolism of short-chain fatty acids (SCFAs) like butyrate (B1204436) is intensely studied for its impact on gut health, energy metabolism, and immune regulation. mdpi.comnih.govyoutube.com These acids are produced by gut microbiota and act as signaling molecules through G-protein-coupled receptors and as inhibitors of histone deacetylases. nih.gov It is plausible that this compound or its parent acid, GHB, could participate in similar signaling cascades or metabolic networks in various biological systems.

Future research will likely employ advanced metabolomics techniques to uncover new metabolites and pathways related to GHB and its esters. nih.gov Recent studies have already tentatively identified novel metabolites like GHB-carnitine and GHB-glutamate in urine, pointing to more complex metabolic fates than previously known. nih.gov Understanding these pathways could reveal new therapeutic applications. For example, GHB and its polymers have been investigated for roles in treating narcolepsy, fibromyalgia, and even as anti-angiogenesis agents in cancer therapy. wikipedia.orggoogle.com Elucidating the complete metabolic network of this compound could unveil undiscovered physiological roles and open doors to new pharmacological interventions.

常见问题

Basic Research Question: What are the standard methods for synthesizing ethyl 4-hydroxybutanoate in laboratory settings?

Answer:

this compound is typically synthesized via esterification of 4-hydroxybutanoic acid with ethanol under acidic conditions. A common protocol involves:

- Reacting equimolar amounts of 4-hydroxybutanoic acid and ethanol with concentrated sulfuric acid (1–2% v/v) as a catalyst.

- Heating the mixture under reflux (60–80°C) for 6–12 hours to drive the reaction to completion .

- Purification via fractional distillation (boiling point: 205°C) or liquid-liquid extraction to isolate the ester .

Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to confirm ester formation and assess purity.

Advanced Research Question: How can enzymatic methods improve the stereoselective synthesis of this compound derivatives?

Answer:

Asymmetric synthesis of chiral derivatives (e.g., ethyl 4-chloro-3-hydroxybutanoate) can be achieved using microbial reductases in biphasic systems:

- Example Protocol:

- Use Sporobolomyces salmonicolor AKU4429 aldehyde reductase with NADPH cofactor recycling (e.g., glucose dehydrogenase) .